Ethyl2-amino-3-(3,3-difluorocyclobutyl)propanoatehydrochloride
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Overview
Description
Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride is a synthetic organic compound with the molecular formula C9H15F2NO2 It is characterized by the presence of a difluorocyclobutyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The difluorocyclobutyl group is synthesized through a series of reactions starting from a suitable precursor, such as a cyclobutane derivative. Fluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amino Acid Derivative Formation: The difluorocyclobutyl group is then attached to an amino acid derivative, such as ethyl 2-amino-3-bromopropanoate, through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The difluorocyclobutyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted difluorocyclobutyl derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate: Lacks the hydrochloride salt form, which may affect its solubility and stability.
Ethyl 3-amino-3-(3,3-difluorocyclobutyl)propanoate: Differs in the position of the amino group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C9H16ClF2NO2 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
ethyl 2-amino-3-(3,3-difluorocyclobutyl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)7(12)3-6-4-9(10,11)5-6;/h6-7H,2-5,12H2,1H3;1H |
InChI Key |
BKEVBMFUDGGLKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CC(C1)(F)F)N.Cl |
Origin of Product |
United States |
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